molecular formula C21H29N5O3 B6932322 N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide

N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide

Cat. No.: B6932322
M. Wt: 399.5 g/mol
InChI Key: QUBFJAUKIAOBJN-UHFFFAOYSA-N
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Description

N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an oxadiazole ring, and a diazepane ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-15(27)22-17-8-6-16(7-9-17)19(28)26-11-5-10-25(12-13-26)14-18-23-20(29-24-18)21(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBFJAUKIAOBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCN(CC2)CC3=NOC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the tert-butyl group. The diazepane ring is then synthesized and attached to the oxadiazole ring. Finally, the phenylacetamide group is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the oxadiazole ring may lead to the formation of oxadiazole derivatives, while reduction of the diazepane ring may result in the formation of diazepane derivatives.

Scientific Research Applications

N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide: This compound is similar in structure but may have different substituents or functional groups.

    This compound: Another similar compound with variations in the diazepane or oxadiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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